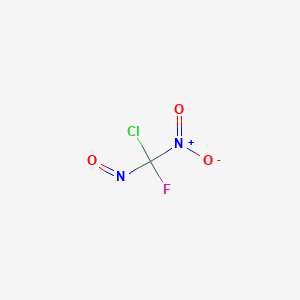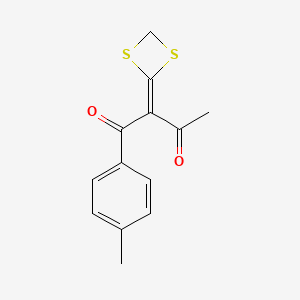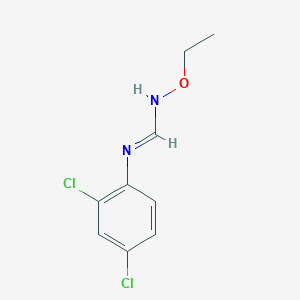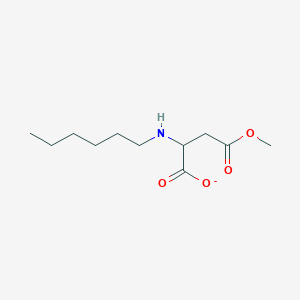![molecular formula C13H12O2 B14335071 6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol CAS No. 111359-66-1](/img/structure/B14335071.png)
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol is a chemical compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring substituted with a prop-2-en-1-yloxy group at the 6th position and a hydroxyl group at the 2nd position
Métodos De Preparación
The synthesis of 6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles like halides or amines under appropriate conditions.
Addition: The double bond in the allyl group can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Aplicaciones Científicas De Investigación
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol can be compared with other similar compounds such as:
2-(4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-naphthalen-2-yl)-prop-2-en-1-ol: This compound has a similar naphthalene core but differs in the substitution pattern and the presence of additional methyl groups.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound also features a naphthalene ring with different substituents, highlighting the diversity of chemical modifications possible within this class.
Propiedades
Número CAS |
111359-66-1 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
6-prop-2-enoxynaphthalen-2-ol |
InChI |
InChI=1S/C13H12O2/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h2-6,8-9,14H,1,7H2 |
Clave InChI |
GJTQNBCIUNVBQJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC2=C(C=C1)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
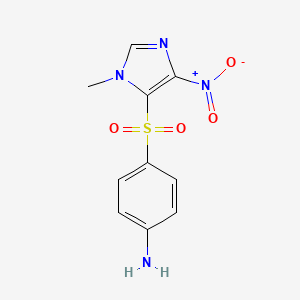
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)

![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
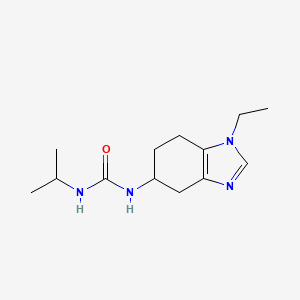
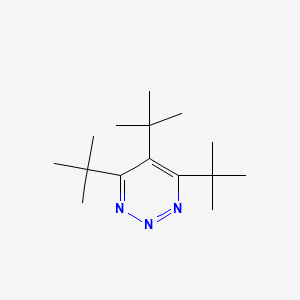
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
